![molecular formula C12H13N7O2 B2551371 4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine CAS No. 2097892-41-4](/img/structure/B2551371.png)
4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is a synthetic molecule that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrimidine and pyrazole rings, are commonly found in molecules with diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, often utilizing microwave-assisted protocols for efficiency. For instance, the synthesis of N-3-substituted 4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate as a key intermediate is an example of such a process . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene intermediates with amines demonstrates the complexity and versatility of the synthetic routes for these heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as NMR, IR, HRMS, and X-ray crystallography. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray diffraction, and its geometric bond lengths and angles were compared with DFT calculations . Such analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their interactions with various reagents and conditions. For instance, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, indicating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their solubility, stability, and reactivity. For example, the antiplatelet and analgesic activities of 2-methoxy-5H benzopyrano[4,3-d]pyrimidin-5-amines suggest that the methoxy group and the pyrimidine core contribute to the biological properties of these molecules . Additionally, the synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines as dual inhibitors of CLK1 and DYRK1A kinases indicate that the methoxy substituent and the pyrimidine ring are important for kinase inhibition .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including compounds structurally related to the queried chemical, have been extensively studied. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to various N-((1h-pyrazol-1-yl)methyl) pyrimidin-2-amine derivatives. The structural identification of these compounds is achieved using a range of spectroscopic and crystallographic techniques, demonstrating their complex molecular geometries and potential as bioactive molecules. Theoretical calculations on the physical and chemical properties of these compounds further elucidate their characteristics (Titi et al., 2020).
Antifungal and Antibacterial Properties
Research on derivatives structurally similar to the queried chemical has highlighted their significant antifungal and antibacterial potentials. Specific compounds have shown efficacy against fungi such as Aspergillus terreus and Aspergillus niger, indicating the potential development of these derivatives into useful antifungal agents (Jafar et al., 2017).
Insecticidal and Antimicrobial Potential
Syntheses of pyrimidine linked pyrazole heterocyclics have been explored for their potential insecticidal and antimicrobial activities. These compounds, prepared by cyclocondensation methods, have shown promising results against Pseudococcidae insects and selected microorganisms, indicating their potential in agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Anticancer Activity
The anticancer activity of novel heteroaromatic systems structurally related to the queried compound has been evaluated. Such studies reveal the potential of these compounds as bioisosteric analogues of known anticancer agents, with specific derivatives showing inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).
Cytoprotective Antiulcer Activity
Derivatives related to mepirizole and dulcerozine, such as (1H-pyrazol-1-yl)pyrimidines, have been synthesized and evaluated for their cytoprotective antiulcer activity. These compounds have shown potent inhibition against induced ulcers in rats, highlighting their therapeutic potential (Ikeda et al., 1996).
Future Directions
properties
IUPAC Name |
4-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2/c1-19-7-8(5-15-19)11-16-10(21-18-11)6-14-12-13-4-3-9(17-12)20-2/h3-5,7H,6H2,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYJEXIUHIYRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

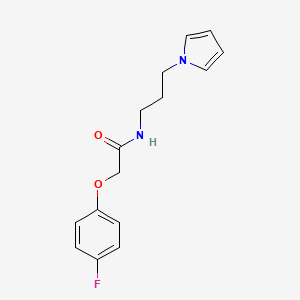
![3-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2551291.png)
![1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551293.png)
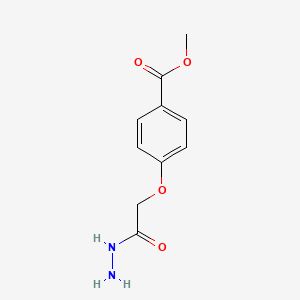
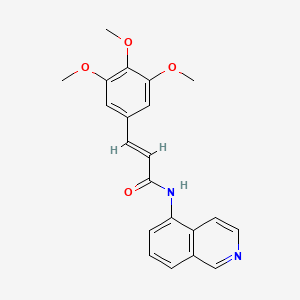

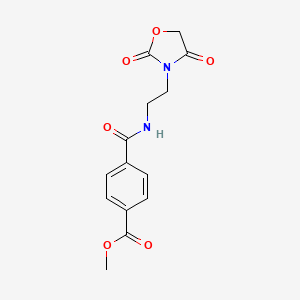
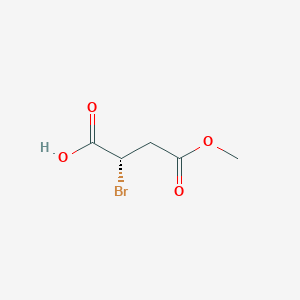
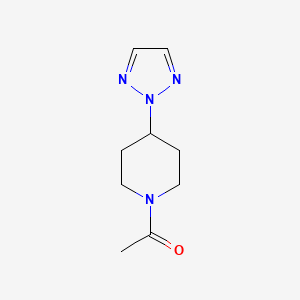
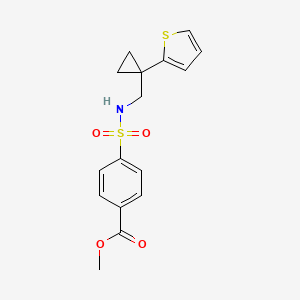
![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)
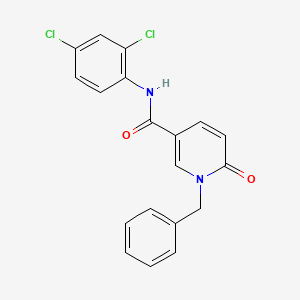
![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)